molecular formula C19H24N4O3 B2956812 (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946248-28-8

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2956812
M. Wt: 356.426
InChI Key: LFINCGSRJZWHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point of a similar compound, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5), was found to be between 96–98°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity of Pyrimidine Derivatives : A study conducted by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyrimidine derivatives and their antimicrobial activity. They synthesized compounds with structures similar to (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, demonstrating variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antagonists in Receptor Studies

  • NPBWR1 (GPR7) Antagonists : Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). Compounds similar to the chemical , such as [4-(5-Chloropyridin-2-yl)piperazin-1-yl][(1S,2S,4R)-4-{[(1R)-1-(4-methoxyphenyl)ethyl]amino}-2-(thiophen-3-yl)cyclohexyl]methanone, were evaluated for their potency in functional and binding assays (Romero et al., 2012).

Anti-Inflammatory and Analgesic Activities

  • Furochromone Pyrimidine Derivatives : A study by Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. These compounds, similar in structure to the chemical , exhibited promising activities (Abu‐Hashem & Youssef, 2011).

Estrogen Receptor Binding and Anti-Proliferative Activities

  • Pyrimidine-Piperazine-Chromene and Quinoline Conjugates : Parveen et al. (2017) explored the synthesis of compounds with estrogen receptor binding affinity and anti-proliferative activities. The synthesized compounds showed better anti-proliferative activities than curcumin drug, suggesting potential applications in cancer research (Parveen et al., 2017).

Antimicrobial Activities of Triazole Derivatives

  • Triazole Analogues of Piperazine : Nagaraj, Srinivas, and Rao (2018) synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity. Compounds with piperazine ring showed significant inhibition of bacterial growth, indicating their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-26-18-13-17(20-14(2)21-18)22-9-11-23(12-10-22)19(24)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFINCGSRJZWHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

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